

Rencofilstat: A Cyclophilin Inhibitor Targeting Collagen Production and Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rencofilstat (formerly CRV431) is a novel, orally bioavailable, small-molecule cyclophilin inhibitor under investigation for the treatment of fibrotic diseases, most notably non-alcoholic steatohepatitis (NASH). By targeting multiple cyclophilin isoforms—primarily A, B, and D—Rencofilstat exerts a multi-faceted anti-fibrotic effect. This technical guide provides a comprehensive overview of the mechanism of action of Rencofilstat, focusing on its impact on collagen production and the signaling pathways involved in fibrosis. The document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological processes to serve as a resource for researchers and professionals in the field of drug development.

Introduction to Rencofilstat and its Mechanism of Action

Rencofilstat is a potent, non-immunosuppressive derivative of cyclosporine that inhibits the peptidyl-prolyl isomerase (PPlase) activity of cyclophilins.[1] Cyclophilins are a family of ubiquitously expressed proteins that play crucial roles in protein folding, trafficking, and signaling.[1] In the context of fibrosis, cyclophilins A, B, and D have been identified as key mediators of pro-fibrotic processes. **Rencofilstat**'s therapeutic potential stems from its ability to



simultaneously inhibit these three isoforms, thereby disrupting multiple pathways that contribute to the excessive deposition of extracellular matrix (ECM), a hallmark of fibrosis.[1]

- Cyclophilin B (CypB) Inhibition: CypB is a resident protein of the endoplasmic reticulum (ER) and a critical component of the collagen biosynthesis machinery. It is involved in the proper folding and post-translational modification of procollagen chains.[2] By inhibiting CypB,
 Rencofilstat directly interferes with the production and secretion of mature collagen.[3]
- Cyclophilin A (CypA) Inhibition: Secreted CypA acts as a pro-inflammatory and pro-fibrotic
 cytokine by binding to its cell surface receptor, CD147. This interaction triggers downstream
 signaling cascades, including the transforming growth factor-beta (TGF-β) pathway, which
 promotes the activation of fibroblasts and subsequent ECM production.[4] Rencofilstat's
 inhibition of CypA can mitigate these effects.
- Cyclophilin D (CypD) Inhibition: CypD is a key regulator of the mitochondrial permeability
 transition pore (mPTP).[5] In conditions of cellular stress, the opening of the mPTP can lead
 to mitochondrial dysfunction and cell death, processes that contribute to tissue injury and the
 progression of fibrosis. By inhibiting CypD, Rencofilstat helps to preserve mitochondrial
 integrity and cell viability.[5]

Preclinical Evidence of Anti-Fibrotic Activity

The anti-fibrotic effects of **Rencofilstat** have been demonstrated in a variety of in vitro and in vivo models of fibrosis across different organs.

In Vitro Studies: Inhibition of Collagen and Fibronectin Production

In vitro studies have shown that **Rencofilstat** dose-dependently reduces the production of the primary ECM components, collagen and fibronectin, in various fibroblastic cell types.[3][6] This effect was observed in cells derived from multiple organs, highlighting the broad anti-fibrotic potential of the compound.[6] A summary of the key findings is presented in Table 1.

Table 1: In Vitro Inhibition of Extracellular Matrix Protein Production by Rencofilstat



Cell Type	Origin	Effect on Collagen/Fibro nectin Production	Reported Efficacy	Citation(s)
LX2 Hepatic Stellate Cells	Human Liver	Dose-dependent decrease in procollagen and fibronectin secretion.	Up to 55% reduction at clinically relevant concentrations.	[3][6]
Idiopathic Pulmonary Fibrosis (IPF) Fibroblasts	Human Lung	Dose-dependent decrease in procollagen and fibronectin secretion.	Up to 55% reduction at clinically relevant concentrations.	[3][6]
Cardiac Fibroblasts	Human Heart	Dose-dependent decrease in procollagen and fibronectin secretion.	Up to 55% reduction at clinically relevant concentrations.	[3][6]
Dermal Fibroblasts	Human Skin	Dose-dependent decrease in procollagen and fibronectin secretion.	Up to 55% reduction at clinically relevant concentrations.	[3][6]
Renal Mesangial Cells	Human Kidney	Dose-dependent decrease in procollagen and fibronectin secretion.	Up to 55% reduction at clinically relevant concentrations.	[3][6]

Ex Vivo and In Vivo Models of Fibrosis

Rencofilstat has demonstrated efficacy in reducing fibrosis in animal models and in ex vivo studies using human tissue.



- Human Idiopathic Pulmonary Fibrosis (IPF) Lung Tissue: In precision-cut lung slices from an IPF patient, Rencofilstat (1 μM and 5 μM) dose-dependently decreased the gene expression and secretion of multiple fibrosis and inflammation markers, including collagen 1α1, TIMP1, and MMP7.[7] At 5 μM, Rencofilstat showed comparable or greater potency than the standard-of-care IPF drugs, pirfenidone and nintedanib.[7]
- Kidney Fibrosis Model: In a unilateral ureteral obstruction (UUO) mouse model of kidney fibrosis, oral administration of **Rencofilstat** at 50 mg/kg/day for two weeks resulted in a 42% reduction in kidney fibrosis compared to vehicle-treated mice (p=0.0006).

Clinical Development and Efficacy in NASH

Rencofilstat has undergone clinical evaluation for the treatment of NASH, a chronic liver disease characterized by inflammation and fibrosis. The Phase 2a 'AMBITION' trial was a multicenter, single-blind, placebo-controlled study that evaluated the safety, tolerability, pharmacokinetics, and exploratory efficacy of **Rencofilstat** in patients with presumed F2/F3 NASH.[1][8]

AMBITION Trial: Study Design and Key Biomarker Results

Patients were randomized to receive 75 mg or 225 mg of **Rencofilstat**, or placebo, once daily for 28 days.[1] The trial met its primary endpoints of safety and tolerability. Exploratory efficacy was assessed through various biomarkers of liver injury and fibrosis.[1]

Table 2: Key Biomarker Changes in the Phase 2a AMBITION Trial (28 Days)



Biomarker	Dose Group	Mean Change from Baseline (± SD)	p-value	Citation(s)
Alanine Aminotransferas e (ALT)	225 mg Rencofilstat	-16.3% (± 25.5%)	Statistically different vs. placebo	[8]
Placebo	-0.7% (± 13.4%)	[8]		
Collagen Type VI Formation (C6M)	225 mg Rencofilstat (in patients with baseline ProC3 > 15.0 ng/ml)	-5.8 ng/ml (± 9.9 ng/ml)	0.0176	[1]
Placebo (in patients with baseline ProC3 > 15.0 ng/ml)	8.7 ng/ml (± 15.2 ng/ml)	[1]		

Reductions were also observed in other collagen biomarkers, including Pro-C3, C1M, C3M, C4M, C7M, and Pro-C8, particularly in the 225 mg dose group, although these did not reach statistical significance in the short 28-day treatment period.[1]

Transcriptomic Analysis: Downregulation of Collagen Genes

Whole blood transcriptomic analysis from the AMBITION trial revealed a statistically significant downregulation of several collagen genes in patients treated with **Rencofilstat**. This provides direct evidence of **Rencofilstat**'s impact on the genetic machinery of collagen production.

Table 3: Downregulation of Collagen Genes in the Phase 2a AMBITION Trial



Gene Symbol	Log2 Fold Change	Description	Citation(s)
COL6A5	> -2.2	Collagen Type VI Alpha 5 Chain	[1]
COL7A1	> -2.2	Collagen Type VII Alpha 1 Chain	[1]
COL8A2	> -2.2	Collagen Type VIII Alpha 2 Chain	[1]
COL18A1	> -2.2	Collagen Type XVIII Alpha 1 Chain	[1]

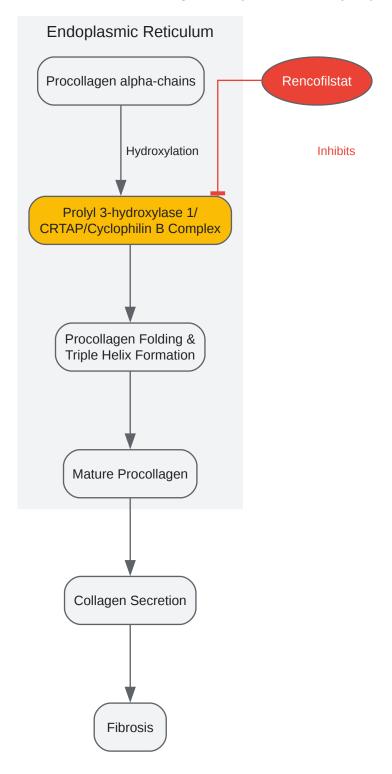
Signaling Pathways and Experimental Protocols Signaling Pathways Modulated by Rencofilstat

The anti-fibrotic effects of **Rencofilstat** can be attributed to its modulation of several key signaling pathways.

Rencofilstat's direct anti-fibrotic activity is primarily mediated through the inhibition of CypB in the endoplasmic reticulum. CypB is essential for the post-translational modifications of procollagen, including hydroxylation and the formation of the triple helix. By inhibiting CypB, **Rencofilstat** disrupts these processes, leading to a reduction in the secretion of mature collagen.



Rencofilstat's Inhibition of Collagen Biosynthesis via Cyclophilin B



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Caption: **Rencofilstat** inhibits the CypB-containing complex, disrupting procollagen folding and subsequent secretion.



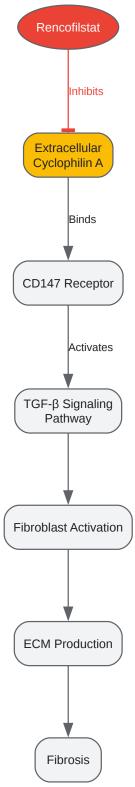




Extracellular CypA promotes fibrosis by binding to the CD147 receptor on fibroblasts and immune cells, which can activate the TGF- β signaling pathway. **Rencofilstat**'s inhibition of CypA can block this interaction and its downstream consequences.



Rencofilstat's Attenuation of Cyclophilin A-Mediated Fibrosis



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Caption: **Rencofilstat** inhibits extracellular CypA, preventing the activation of pro-fibrotic signaling pathways.

Rencofilstat inhibits CypD, a key component of the mPTP. This inhibition prevents the opening of the pore in response to cellular stress, thereby preserving mitochondrial function and preventing cell death that can drive fibrosis.



Cellular Stress Rencofilstat (e.g., Oxidative Stress) Inhibits Mitochondrion Cyclophilin D Promotes opening mPTP Mitochondrial Dysfunction Cell Death **Fibrosis**

Rencofilstat's Protection Against Mitochondrial Dysfunction

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Caption: **Rencofilstat** inhibits CypD, preventing mPTP opening and subsequent cell death and fibrosis.



Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in key studies of **Rencofilstat**.

- Cell Lines: Human-derived fibroblastic cells from liver (LX2), lung (IPF patient-derived), heart, skin, and kidney were used.[6]
- Treatment: Cells were treated with varying concentrations of Rencofilstat in the presence or absence of the pro-fibrotic agent TGF-β.[6]
- Quantification: The secretion of procollagen and fibronectin into the cell culture supernatant
 was quantified using enzyme-linked immunosorbent assay (ELISA).[6] Cell viability was
 assessed to rule out cytotoxic effects.[6]



Start: Fibroblastic Cell Culture Treatment with Rencofilstat (Dose-Response) Optional: Co-treatment with TGF-β Incubation Collect Supernatant ELISA for Procollagen and Fibronectin Data Analysis: Quantify ECM Reduction

Experimental Workflow for In Vitro ECM Protein Quantification

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Caption: Workflow for assessing **Rencofilstat**'s in vitro impact on ECM protein production.

 Study Design: A multicenter, single-blind, placebo-controlled trial in 49 patients with presumed F2/F3 NASH.[1]



- Intervention: Oral administration of Rencofilstat (75 mg or 225 mg) or placebo once daily for 28 days.[1]
- Assessments: Safety, tolerability, pharmacokinetics, and a panel of exploratory biomarkers for liver injury and fibrosis (e.g., ALT, Pro-C3, C6M) were measured at baseline and at the end of treatment. Whole blood transcriptomics were also performed.[1]

Conclusion

Rencofilstat is a promising anti-fibrotic agent with a unique mechanism of action that targets multiple facets of the fibrotic process. By inhibiting cyclophilins A, B, and D, Rencofilstat directly reduces collagen production, suppresses pro-inflammatory and pro-fibrotic signaling, and protects against mitochondrial dysfunction-mediated cell death. Preclinical and clinical data have demonstrated its potential to reduce fibrosis and markers of liver injury. The ongoing and future clinical development of Rencofilstat will further elucidate its efficacy and safety profile for the treatment of NASH and other fibrotic diseases. This technical guide provides a foundational understanding of Rencofilstat's core mechanisms and supporting data for the scientific and drug development community.

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- To cite this document: BenchChem. [Rencofilstat: A Cyclophilin Inhibitor Targeting Collagen Production and Fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606818#rencofilstat-s-impact-on-collagen-production-and-fibrosis]

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